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Compound of Interest

Compound Name: Eugenol rutinoside

Cat. No.: B182766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for eugenol
rutinoside, a phenylpropanoid diglycoside. The information presented herein is crucial for the

identification, characterization, and quality control of this natural compound in research and

drug development settings. This document details its Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, along with the experimental

protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for eugenol rutinoside, facilitating

easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Eugenol Rutinoside (500 MHz, CD₃OD)
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Position
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

Eugenol Moiety

2 6.91 d 1.8

5 6.74 d 8.1

6 6.84 dd 8.1, 1.8

7 3.39 d 6.7

8 5.99 m

9 5.09, 5.06 m

OCH₃ 3.86 s

Glucosyl Moiety

(Inner)

1' 4.96 d 7.5

2' 3.51 m

3' 3.46 m

4' 3.41 m

5' 3.49 m

6'a 4.09 dd 11.8, 2.0

6'b 3.73 dd 11.8, 5.7

Glucosyl Moiety

(Outer)

1'' 4.51 d 7.8

2'' 3.29 m

3'' 3.38 m

4'' 3.24 m
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5'' 3.22 m

6''a 3.86 dd 11.7, 2.2

6''b 3.68 dd 11.7, 5.8

Table 2: ¹³C NMR Spectroscopic Data for Eugenol Rutinoside (125 MHz, CD₃OD)
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Position Chemical Shift (δ) in ppm

Eugenol Moiety

1 149.6

2 113.8

3 146.9

4 136.6

5 122.0

6 117.2

7 40.8

8 139.3

9 116.3

OCH₃ 56.5

Glucosyl Moiety (Inner)

1' 103.4

2' 75.0

3' 77.9

4' 71.6

5' 76.2

6' 69.9

Glucosyl Moiety (Outer)

1'' 104.9

2'' 74.9

3'' 77.8

4'' 71.4
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5'' 77.7

6'' 62.5

Mass Spectrometry (MS)
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data

Ion Calculated m/z Found m/z

[M+Na]⁺ 511.1735 511.1731

Infrared (IR) Spectroscopy
Specific IR spectroscopic data for eugenol rutinoside is not readily available in the cited

literature. However, the IR spectrum would be dominated by features of both the eugenol and

the rutinoside moieties. The spectrum of the parent eugenol shows characteristic absorptions

that would also be present in the glycoside, albeit with additional, strong absorptions from the

sugar units.

Table 4: Characteristic IR Absorptions of Eugenol (as a reference)

Wavenumber (cm⁻¹) Functional Group

~3500 O-H stretch (phenolic)

~3075 =C-H stretch (aromatic and vinyl)

~2975, 2840 C-H stretch (aliphatic)

~1638 C=C stretch (alkene)

~1604, 1514 C=C stretch (aromatic)

~1268, 1034 C-O stretch

~913 =C-H bend (out-of-plane)
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The IR spectrum of eugenol rutinoside is expected to show a broad and intense O-H

stretching band around 3400 cm⁻¹ due to the multiple hydroxyl groups of the sugar moieties.

The C-O stretching region between 1000 and 1200 cm⁻¹ would also be significantly more

complex compared to eugenol.

Experimental Protocols
The data presented in this guide were obtained following the methodologies outlined below.

Isolation of Eugenol Rutinoside
Eugenol rutinoside was isolated from the buds of Syzygium aromaticum (clove). The dried

buds were powdered and extracted with 80% aqueous methanol at room temperature. The

resulting extract was concentrated under reduced pressure. The concentrated extract was then

suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-

butanol. The n-butanol fraction, containing the polar glycosides, was subjected to column

chromatography on a macroporous adsorbent resin, eluting with a gradient of ethanol in water.

Fractions containing the target compound were further purified by repeated column

chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance

Liquid Chromatography (HPLC) to yield pure eugenol rutinoside.

NMR Spectroscopy
NMR spectra were recorded on a Bruker AVANCE-500 spectrometer. ¹H and ¹³C NMR spectra

were acquired at 500 MHz and 125 MHz, respectively. The sample was dissolved in deuterated

methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the

residual solvent signal.

Mass Spectrometry
High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer

equipped with an electrospray ionization (ESI) source. The analysis was performed in positive

ion mode.

Infrared Spectroscopy
A general protocol for obtaining an IR spectrum of a solid sample using a Fourier Transform

Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is as
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follows:

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

The instrument software automatically subtracts the background spectrum from the sample

spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of a natural product like eugenol rutinoside.
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Isolation & Purification

Spectroscopic Analysis

Plant Material (e.g., Clove Buds)

Extraction (e.g., 80% MeOH)

Solvent Partitioning

Column Chromatography (Macroporous Resin, Silica Gel, Sephadex LH-20)

Preparative HPLC

Pure Eugenol Rutinoside

NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (HR-ESI-MS) IR Spectroscopy (FTIR-ATR)

Data Analysis & Structure Elucidation
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To cite this document: BenchChem. [Spectroscopic Profile of Eugenol Rutinoside: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182766#spectroscopic-data-of-eugenol-rutinoside-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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